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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of

phosphoproteins using a Tricine-based Sodium Dodecyl Sulfate-Polyacrylamide Gel

Electrophoresis (SDS-PAGE) system. This method is particularly advantageous for the

resolution of low molecular weight proteins and phosphoproteins, a critical aspect of signal

transduction research and drug development.

Introduction: The Power of Tricine in
Phosphoprotein Analysis
Protein phosphorylation is a key post-translational modification that regulates a vast array of

cellular processes, including signal transduction, cell cycle progression, and apoptosis. The

study of protein phosphorylation is therefore fundamental to understanding disease

mechanisms and developing targeted therapeutics.

Tricine-SDS-PAGE offers superior resolution of low molecular weight proteins (<30 kDa)

compared to the standard Laemmli glycine-SDS-PAGE system.[1][2] This is achieved by

replacing glycine with Tricine as the trailing ion in the running buffer. The different pKa of

Tricine results in improved stacking and destacking of small proteins and peptides, leading to

sharper bands and better separation.[3] This enhanced resolution is critical for accurately

identifying and quantifying phosphorylated proteins, which often include small signaling
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molecules. Furthermore, the lower acrylamide concentrations typically used in Tricine gels

facilitate more efficient electroblotting of proteins for downstream analysis by Western blot.[1]

Application: Investigating the EGFR-ERK Signaling
Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized

cascade that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation

of this pathway is implicated in various cancers. A key downstream effector of EGFR is the

Extracellular signal-regulated kinase (ERK), a mitogen-activated protein kinase (MAPK). The

activation of ERK involves its phosphorylation, making the analysis of phospho-ERK (p-ERK) a

critical readout for EGFR pathway activity and the efficacy of targeted inhibitors.

Here, we describe the use of a Tricine-based system to analyze the phosphorylation status of

ERK in response to EGFR stimulation and inhibition.

Data Presentation: Quantitative Analysis of ERK
Phosphorylation
The following table summarizes the densitometric analysis of a Western blot for phosphorylated

ERK (p-ERK) and total ERK in cells under different treatment conditions. This quantitative data

allows for a precise assessment of the changes in ERK phosphorylation.

Treatment
Condition

p-ERK (Normalized
Intensity)

Total ERK
(Normalized
Intensity)

p-ERK / Total ERK
Ratio

Untreated Control 1.00 1.00 1.00

EGF (100 ng/mL) 3.52 1.05 3.35

EGF + EGFR Inhibitor

(1 µM)
1.25 0.98 1.28

Data is representative and for illustrative purposes.
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Experimental Protocols
This section provides detailed protocols for the key experiments involved in the analysis of

phosphoproteins using a Tricine-based system.

Protocol 1: Tricine-SDS-PAGE for Low Molecular Weight
Phosphoproteins
This protocol is optimized for the separation of proteins in the 5-70 kDa range.

Materials:

Acrylamide/Bis-acrylamide solution (40%, 29:1)

Tricine Gel Buffer (3.0 M Tris-HCl, pH 8.45, 0.3% SDS)

Stacking Gel Buffer (1.0 M Tris-HCl, pH 6.8)

10% Ammonium Persulfate (APS)

TEMED

Glycerol

Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS

Anode Buffer (10X): 1 M Tris-HCl, pH 8.9

2X Tricine Sample Buffer: 100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02%

Coomassie blue G-250, 5% β-mercaptoethanol

Procedure:

Gel Casting:

Assemble the gel casting apparatus.
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Prepare the separating gel solution (e.g., 12% for proteins in the 10-70 kDa range). For a

10 mL separating gel:

3.0 mL Acrylamide/Bis-acrylamide solution

3.3 mL Tricine Gel Buffer

2.7 mL Deionized Water

1.0 mL Glycerol

50 µL 10% APS

5 µL TEMED

Pour the separating gel, leaving space for the stacking gel. Overlay with water-saturated

isobutanol.

After polymerization, remove the overlay and wash with deionized water.

Prepare the stacking gel solution (4%). For a 5 mL stacking gel:

0.5 mL Acrylamide/Bis-acrylamide solution

1.25 mL Stacking Gel Buffer

3.25 mL Deionized Water

25 µL 10% APS

5 µL TEMED

Pour the stacking gel and insert the comb.

Sample Preparation:

Mix cell lysates or protein samples with an equal volume of 2X Tricine Sample Buffer.

Heat the samples at 95°C for 5 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophoresis:

Assemble the gel in the electrophoresis apparatus.

Fill the inner and outer chambers with 1X Cathode Buffer and 1X Anode Buffer,

respectively.

Load the samples into the wells.

Run the gel at a constant voltage of 30V until the dye front enters the separating gel, then

increase to 100-150V.[3]

Protocol 2: Phosphoprotein Staining with Pro-Q®
Diamond
Pro-Q® Diamond is a fluorescent stain that specifically binds to phosphoserine,

phosphothreonine, and phosphotyrosine residues, allowing for the direct in-gel detection of

phosphoproteins.

Materials:

Pro-Q® Diamond Phosphoprotein Gel Stain

Fixing Solution: 50% methanol, 10% acetic acid

Destaining Solution: 20% acetonitrile in 50 mM sodium acetate, pH 4.0

Deionized water

Procedure:

Fixation: After electrophoresis, place the gel in a clean container and fix with an adequate

volume of Fixing Solution for 30 minutes with gentle agitation. Repeat for a second 30-

minute incubation.

Washing: Wash the gel with deionized water for 10 minutes, three times.
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Staining: Incubate the gel in Pro-Q® Diamond stain for 90-120 minutes in the dark with

gentle agitation.

Destaining: Destain the gel with Destaining Solution for 30 minutes. Repeat for a second 30-

minute incubation.

Final Washes: Wash the gel with deionized water for 5 minutes, two times.

Imaging: Image the gel using a fluorescent scanner with an excitation and emission

maximum of approximately 555/580 nm.

Protocol 3: Western Blotting of Phosphoproteins from
Tricine Gels
This protocol outlines the transfer of proteins from a Tricine gel to a PVDF membrane for

immunodetection.

Materials:

PVDF membrane (0.2 µm pore size)

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-

20 (TBST)

Primary antibody (specific for the phosphoprotein of interest)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

TBST (Tris-Buffered Saline, 0.1% Tween-20)

Procedure:

Transfer Setup:
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Equilibrate the Tricine gel in Transfer Buffer for 15 minutes.

Activate the PVDF membrane in methanol for 1 minute, then equilibrate in Transfer Buffer.

Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a

wet transfer apparatus.

Electrotransfer: Transfer the proteins at 100V for 60-90 minutes at 4°C.

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

5% BSA/TBST) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with ECL substrate according to the manufacturer's

instructions and visualize the signal using a chemiluminescence imaging system.

Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows

described in these application notes.
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Experimental Workflow

Conclusion
The Tricine-based system provides a robust and high-resolution method for the analysis of

phosphoproteins, particularly those of low molecular weight. The protocols outlined in this

document offer a comprehensive guide for researchers to effectively utilize this technique in

their studies of cellular signaling and for the evaluation of potential therapeutic agents. The

combination of Tricine-SDS-PAGE with specific phosphoprotein staining or Western blotting

allows for both the visualization and quantification of changes in protein phosphorylation,

providing valuable insights into complex biological processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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